molecular formula C16H16N4O8S B034974 Cefuroxime CAS No. 55268-75-2

Cefuroxime

Cat. No. B034974
CAS RN: 55268-75-2
M. Wt: 424.4 g/mol
InChI Key: JFPVXVDWJQMJEE-SWWZKJRFSA-N
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Description

Synthesis Analysis

Cefuroxime is synthesized from 7-amino cephalosporanic acid (7-ACA) as a starting material. A notable synthesis approach involves using oxalyl chloride as an activating reagent, which offers an improved yield and is considered environmentally friendly due to the non-toxic nature of its by-products (NH4Cl, CO, and CO2) (Tan, Linh, & Doan, 2018). Another method involves a four-step synthesis process from 7-ACA, yielding cefuroxime sodium with a 46.6% overall yield. This process includes acylation, hydrolysis, carbamoylation, and salt formation, employing non-hazardous and cost-effective reagents (Dong-zhi, 2007).

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of cefuroxime through the provided sources are limited, its structural efficacy can be inferred through synthesis methods and its stability against β-lactamase enzymes. The molecular structure's key features, such as the beta-lactam ring and the methoxyimino group, contribute to its stability and activity against resistant bacterial strains.

Chemical Reactions and Properties

Cefuroxime's chemical reactions primarily involve its synthesis and interactions with bacterial enzymes. Its stability against β-lactamase enzymes is a critical property, broadening its antibacterial spectrum to include organisms resistant to first-generation cephalosporins (O'callaghan et al., 1976).

Scientific Research Applications

1. Cefuroxime Axetil-Loaded Liquid Self-Nanoemulsifying Drug Delivery System

  • Methods of Application : The SNEDDS formulations were prepared using the aqueous phase titration method. The greatest self-emulsifying area was found in the 2:1 Smix ratio .
  • Results or Outcomes : The droplet size, polydispersity index, zeta potential, and entrapment efficiency (% EE) of optimized CA-loaded SNEDDS (C-3) were 18.50 ± 1.83 nm, 0.064 ± 0.008, −22.12 ± 1.20 mV, and 97.62 ± 1.06%, respectively . In vitro release studies revealed that the SNEDDS formulation had increased CA solubility .

2. Cefuroxime Axetil Nanosuspension for Improved Oral Bioavailability

  • Summary of Application : This study aimed to prepare a nanosuspension of cefuroxime axetil, a poorly water-soluble drug, using an antisolvent precipitation method, followed by ultrasonication .
  • Methods of Application : A 32 factorial design was used, and the effects of stirring speed (X1) and poloxamer 188 concentration (X2) on the particle size (Y1) and entrapment efficiency (Y2; %EE) of the prepared nanosuspension were investigated .
  • Results or Outcomes : The optimized formulation showed particle size and zeta potential of 170 nm and − 31.3 mV, respectively . The developed nanoformulation showed 10.98-fold improvement in the oral bioavailability of cefuroxime axetil .

3. Comparison of Cefazolin to Cefuroxime for Surgical Site Infection Prevention

  • Summary of Application : Surgical site infections are among the most prevalent and costly healthcare-associated infections, resulting in poor patient outcomes and even death . This study compared the efficacy of cefazolin to cefuroxime, ceftriaxone, and cefamandole in lowering surgical site infections .
  • Methods of Application : The analysis included only clinical trials comparing the efficacy of cefazolin to cefuroxime, ceftriaxone, and cefamandole in lowering surgical site infections using PubMed, Google Scholar, and ClinicalTrials.gov .
  • Results or Outcomes : The analysis showed that cefazolin is as effective as cefuroxime, cefamandole, and ceftriaxone in preventing surgical site infections . Hence, the findings have provided evidence for the use of cefazolin before surgeries because of its efficacy .

4. Comparative Analysis of Amoxicillin and Cefuroxime

  • Summary of Application : This study compared the pharmacokinetics of amoxicillin and cefuroxime .
  • Methods of Application : The study involved intramuscular injection of the drugs and subsequent analysis of serum levels .
  • Results or Outcomes : The study found statistical significance in the serum levels and area under the curve (AUC) after intramuscular injection .

5. Treatment of Bacterial Infections

  • Summary of Application : Cefuroxime is used for the treatment of many different types of bacterial infections such as bronchitis, sinusitis, tonsillitis, ear infections, skin infections, gonorrhea, and urinary tract infections .
  • Methods of Application : The drug is typically administered orally or intravenously, depending on the severity and type of infection .
  • Results or Outcomes : The outcomes of treatment with Cefuroxime can vary, but it is generally effective in treating the aforementioned infections .

6. Comparative Analysis of Amoxicillin and Cefuroxime

  • Summary of Application : This study compared the pharmacokinetics of amoxicillin and cefuroxime .
  • Methods of Application : The study involved intramuscular injection of the drugs and subsequent analysis of serum levels .
  • Results or Outcomes : The study found statistical significance in the serum levels and area under the curve (AUC) after intramuscular injection .

Safety And Hazards

Allergic reactions might be expected, including rash, nasal congestion, cough, dry throat, eye irritation, or anaphylactic shock. Overdosage of cephalosporins can cause cerebral irritation leading to convulsions .

properties

IUPAC Name

(6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/b19-9-/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFPVXVDWJQMJEE-IZRZKJBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022774
Record name Cefuroxime
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Molecular Weight

424.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Cefuroxime
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Solubility

Freely soluble as sodium salt (145 mg/L), 2.84e-01 g/L
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Mechanism of Action

Cefuroxime, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that cefuroxime interferes with an autolysin inhibitor.
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Product Name

Cefuroxime

CAS RN

55268-75-2
Record name Cefuroxime
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Record name CEFUROXIME
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Melting Point

218-225 °C, 218 - 225 °C
Record name Cefuroxime
Source DrugBank
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Record name Cefuroxime
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015244
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99,000
Citations
RD Foord - Antimicrobial Agents and Chemotherapy, 1976 - Am Soc Microbiol
Single doses of cefuroxime, a new parenteral cephalosporin, were given to 44 normal male subjects. Doses of 0.25, 0.5, 0.75, or 1.0 g were given intramuscularly to 33 volunteers. …
Number of citations: 255 journals.asm.org
CM Perry, RN Brogden - Drugs, 1996 - Springer
… cefuroxime for ≈2 days followed by cefuroxime axetil for 5 to 10 days. In comparative studies, cefuroxime … therapy and full courses of parenteral cefuroxime, cefotiam or cefoperazone. …
Number of citations: 122 link.springer.com
CH O'CALLAGHAN, RB Sykes, DM Ryan… - The Journal of …, 1976 - jstage.jst.go.jp
… These samples were subjected to ultrafiltration, and the degree of binding of cefuroxime calculated … This concentration of enzyme was then used to test the stability of cefuroxime and …
Number of citations: 164 www.jstage.jst.go.jp
RN Brogden, RC Heel, TM Speight, GS Avery - Drugs, 1979 - Springer
… are resistant to cefuroxime, as are many strains of Bacteroides fragilis. Cefuroxime is active in … The minimum bactericidal concentration (MBC) of cefuroxime is generally equal to or twice …
Number of citations: 66 link.springer.com
SM Harding, PE Williams, J Ayrton - Antimicrobial Agents and …, 1984 - Am Soc Microbiol
… led to the development of cefuroxime axetil, the 1-acetoxyethyl ester of cefuroxime (Fig. a … promptly cleaved to cefuroxime thereafter. Preliminary research on cefuroxime axetil indicated …
Number of citations: 194 journals.asm.org
S Eykyn, C Jenkins, A King… - Antimicrobial Agents and …, 1976 - Am Soc Microbiol
… Cefuroxime showed very … of cefuroxime for gram-negative bacilli than has been found with the other cephalosporin derivatives, and minimum bactericidal concentrations of cefuroxime …
Number of citations: 101 journals.asm.org
CH O'Callaghan, RB Sykes, A Griffiths… - Antimicrobial Agents …, 1976 - Am Soc Microbiol
… cephalosporins are susceptible to cefuroxime. It is active … -negative bacteria, cefuroxime effectively inhibits the growth … Cefuroxime is rapidly bactericidal and induces the formation …
Number of citations: 250 journals.asm.org
P Dellamonica - International Journal of Antimicrobial Agents, 1994 - Elsevier
… 250 mg cefuroxime (as cefuroxime axetil). … cefuroxime and oral administration of 1 g of cefuroxime axetil (uncoated tablet), is 32-35% (range 2344%). The urinary excretion of cefuroxime …
Number of citations: 51 www.sciencedirect.com
AB Durojaiye, JRD Clarke… - Journal of …, 2021 - Taylor & Francis
… Cefuroxime. The aim of this study was to identify and summarize in silico evidence for possible activity of Cefuroxime … screened drug libraries, and identified Cefuroxime as a top-ranked …
Number of citations: 45 www.tandfonline.com
CM Ginsburg, GH McCracken Jr… - Antimicrobial agents …, 1985 - Am Soc Microbiol
… Cefuroxime axetil is the acetoxyethyl ester of cefuroxime and is the prodrug of that compound. After oral administration, cefuroxime … into the bloodstream as cefuroxime, a drug that has …
Number of citations: 104 journals.asm.org

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